molecular formula C5H3ClFNO2S B1444762 5-Fluoropyridine-2-sulfonyl chloride CAS No. 1060802-47-2

5-Fluoropyridine-2-sulfonyl chloride

Cat. No.: B1444762
CAS No.: 1060802-47-2
M. Wt: 195.6 g/mol
InChI Key: YPUCBCYWMHYLMA-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S and a molecular weight of 195.60 . It is used in research and is typically stored in an inert atmosphere, under -20°C .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom and a sulfonyl chloride group attached to it .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.6 g/mol. It is typically stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis of Novel Compounds

5-Fluoropyridine-2-sulfonyl chloride is involved in the synthesis of various novel compounds. For instance, it is used in the synthesis of novel sulfonyl 5-fluorouracil derivatives through a reaction with 5-fluorouracil. These compounds exhibit unique structural characteristics and have been studied for their anticancer activities. The synthesis process and the structure-activity relationship of these derivatives indicate that the configuration and specific substitutions on the aryl group can enhance their anticancer potential against specific cell lines (Yan et al., 2009).

Fluorescent Sensor Development

This compound derivatives are used in the development of fluorescent sensors. For instance, dansyl chloride, which is a derivative, reacts with amino groups to form stable sulfonamide adducts. These compounds, when associated with crown ether moiety, have the potential to be developed as selective sensors for metal ions. This application is particularly valuable in detecting toxic metals like antimony and thallium, even at very low concentrations (Qureshi et al., 2019).

Catalytic Processes

The compound also finds its application in catalytic processes. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, for instance, is facilitated by the use of sulfonyl chlorides. This catalytic process offers access to regioselectivity for reactions involving chelation-assisted cyclometalation. The process highlights the potential of this compound in facilitating the formation of stable Ru-C(aryl) σ bonds and enabling electrophilic aromatic substitution (Saidi et al., 2011).

Synthesis of Anticancer Compounds

Moreover, this compound is used in the synthesis of anticancer compounds. A notable example is the synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, which has shown significant anticarcinogenic activity against specific cancer cells (Miao et al., 2010).

Future Directions

Fluoropyridines have found applications in various fields due to their unique properties . They are used in the development of new agricultural products, pharmaceuticals, and other fluorinated chemicals . The interest towards the development of fluorinated chemicals has been steadily increasing .

Properties

IUPAC Name

5-fluoropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUCBCYWMHYLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733755
Record name 5-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-47-2
Record name 5-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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